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Compound of Interest

Compound Name:

Cat. No.:

4-Bromo-2,3-dimethylpyridine

B1290119

{ Get Quote

The molecular formula C7H8BrN encompasses several structural isomers of substituted

pyridines. The most prominent and commercially available isomers, which serve as crucial

building blocks in synthetic chemistry, are detailed below. Their quantitative physicochemical

data are summarized for comparative analysis.

2-(1-
5-Bromo-2,3- 2-Bromo-5- ( o
Property . L L Bromoethyl)pyridin
dimethylpyridine ethylpyridine
e
CAS Number 27063-90-7 19842-08-1 75504-01-7
Molecular Formula C7H8BIN C7H8BrN C7H8BrN
Molecular Weight 186.05 g/mol 186.05 g/mol [1] 186.05 g/mol [2]
Physical Form Liquid Solid -
Boiling Point 40 °C /0.3 mmHg - -
5-bromo-2,3- 2-bromo-5- 2-(1-
IUPAC Name ] o o o
dimethylpyridine ethylpyridine bromoethyl)pyridine[2]
Computed XLogP3 2.4[1] 2.4 1.8[2]
Hydrogen Bond
yered 0 0 0
Donors
Hydrogen Bond
yered 1 1 1
Acceptors
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Note: Some physical properties, such as boiling and melting points for all isomers, are not
consistently reported in the literature. The data presented is a combination of experimental and
computed values from various sources.

Synthesis and Derivatization: Experimental
Protocols

C7HB8BrN pyridine derivatives are valuable intermediates largely due to the reactivity of the
brominated pyridine scaffold. The bromine atom serves as a versatile handle for a variety of
cross-coupling reactions, enabling the synthesis of more complex molecules.

General Synthesis Workflow

The synthesis of substituted bromopyridines often starts from a readily available aminopyridine,
which undergoes a Sandmeyer-type reaction to introduce the bromine atom. The resulting
bromopyridine can then be further functionalized, for example, through a Suzuki-Miyaura cross-
coupling reaction to form carbon-carbon bonds.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Synthesis of Bromopyridine Intermediate
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General synthetic workflow for C7H8BrN derivatives.

Protocol 1: Synthesis of 2-Bromo-5-ethylpyridine via
Sandmeyer Reaction

This protocol outlines the synthesis of 2-bromo-5-ethylpyridine from 5-ethyl-2-aminopyridine,
adapted from established procedures for the synthesis of bromopyridines from their

corresponding amino precursors.
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Materials:

e 5-ethyl-2-aminopyridine

e 48% Hydrobromic acid (HBr)

e Sodium nitrite (NaNO2)

o Copper(l) bromide (CuBr)

e Sodium hydroxide (NaOH)

o Diethyl ether

e Anhydrous magnesium sulfate (MgSO4)
Procedure:

 In athree-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-
ethyl-2-aminopyridine in 48% HBr. Cool the mixture to 0°C or lower in an ice-salt bath.

e Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature is
maintained at 0°C or lower.

 After the addition is complete, continue stirring for 30 minutes.
» In a separate flask, prepare a solution of CuBr in HBr. Add this to the reaction mixture.

 Allow the reaction to warm to room temperature and then heat gently according to literature
procedures for similar Sandmeyer reactions until nitrogen evolution ceases.

o Cool the reaction mixture and neutralize with a solution of sodium hydroxide until the solution
is basic.

o Extract the product with diethyl ether (3x).

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.
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 Purify the crude product by vacuum distillation or column chromatography to yield 2-bromo-
5-ethylpyridine.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-
Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-
coupling of a C7H8BrN isomer with an arylboronic acid to generate more complex derivatives.

[3]

Materials:

C7H8BrN isomer (e.g., 5-Bromo-2,3-dimethylpyridine) (1.0 eq)

Arylboronic acid (1.1-1.5 eq)

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

Base (e.g., K3PO4 or Na2CO3, 2.0-3.0 eq)

Solvent system (e.qg., 1,4-dioxane/water)

Procedure:

To a Schlenk flask, add the C7H8BrN isomer, the arylboronic acid, the base, and the solvent.

o Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

¢ Add the palladium catalyst to the flask under the inert atmosphere.

o Heat the reaction mixture to 85-95°C and stir for 12-24 hours, monitoring the reaction
progress by TLC or GC-MS.

e Upon completion, cool the reaction to room temperature.

 Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired
coupled product.

Applications in Drug Development

Brominated pyridine derivatives are pivotal starting materials in the synthesis of a wide range of
therapeutic agents. Their utility stems from the ability to act as a stable scaffold onto which
various functional groups can be introduced, modulating the biological activity of the final
compound.

Role as Precursors for Kinase Inhibitors

A significant application of these compounds is in the synthesis of kinase inhibitors.[4][5][6][7]
[8] The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases, a crucial
interaction for inhibitory activity. The bromine atom allows for the coupling of other molecular
fragments that can interact with other regions of the enzyme, enhancing potency and
selectivity. For example, derivatives of brominated pyridines are used to target signaling
pathways involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical
for angiogenesis in tumors.[9]
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Drug Synthesis & Action
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Inhibition of VEGFR-2 signaling by a kinase inhibitor derived from a C7H8BrN precursor.

Ligands for Nicotinic Acetylcholine Receptors (hAChRS)

Certain bromopyridine derivatives, such as 2-bromo-5-ethylpyridine, have been utilized in the
synthesis of ligands for nicotinic acetylcholine receptors (NnAChRSs).[10] These receptors are
ligand-gated ion channels that are implicated in a variety of neurological disorders, and
developing selective modulators for nAChR subtypes is an active area of research.[11][12][13]
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[14] The pyridine core of these molecules can mimic the natural ligand, acetylcholine, while the
substituents introduced via the bromine handle can confer selectivity for different receptor
subtypes.

Conclusion

The C7HB8BrN pyridine derivatives represent a class of highly versatile and valuable building
blocks for drug discovery and development. Their stable, yet reactive, scaffold allows for the
systematic exploration of chemical space through well-established synthetic protocols like the
Suzuki-Miyaura coupling. The resulting complex molecules have shown promise as potent
inhibitors of key biological targets, such as protein kinases and neurotransmitter receptors,
underscoring the continued importance of these fundamental heterocyclic intermediates in
medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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